molecular formula C9H9BrF2 B1343356 2-(3-Bromopropyl)-1,3-difluorobenzene CAS No. 401939-94-4

2-(3-Bromopropyl)-1,3-difluorobenzene

Cat. No. B1343356
M. Wt: 235.07 g/mol
InChI Key: LVIQDVWDGUSTIG-UHFFFAOYSA-N
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Patent
US06770636B2

Procedure details

6.86 g (39.8 mmol) of 3-(2,6-difluorophenyl)propan-1-ol (Example 1.2.4) is dissolved in 50 ml toluene and 19.1 g (92.0 mmol) of thionyl bromide is added. The mixture is refluxed for 3 hours, the solvent is eliminated and excess thionyl bromide is eliminated. Then the residue is purified by flash chromatography (cyclohexane). Yield: 6.98 g.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][CH2:10][CH2:11]O.S(Br)([Br:15])=O>C1(C)C=CC=CC=1>[Br:15][CH2:11][CH2:10][CH2:9][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[F:8]

Inputs

Step One
Name
Quantity
6.86 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)CCCO
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
S(=O)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the residue is purified by flash chromatography (cyclohexane)

Outcomes

Product
Name
Type
Smiles
BrCCCC1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.